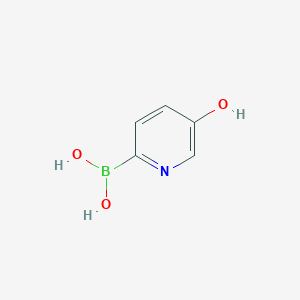

(5-Hydroxypyridin-2-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(5-Hydroxypyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . The presence of both hydroxyl and boronic acid functional groups makes it a versatile reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: (5-Hydroxypyridin-2-yl)boronic acid can be synthesized through several methods:

Halogen-Metal Exchange and Borylation:

Directed Ortho-Metalation (DoM) and Borylation: This approach uses a metalation step directed by a functional group on the pyridine ring, followed by borylation to introduce the boronic acid group.

Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst to form pyridinylboronic acids.

Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of C-H or C-F bonds on the pyridine ring using iridium or rhodium catalysts.

Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.

Types of Reactions:

Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The boronic acid group can be reduced to form boranes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts, such as palladium acetate, are commonly used in Suzuki-Miyaura coupling reactions.

Major Products:

Oxidation: Formation of pyridine ketones or aldehydes.

Reduction: Formation of boranes.

Substitution: Formation of biaryl compounds through Suzuki-Miyaura coupling.

Scientific Research Applications

(5-Hydroxypyridin-2-yl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

Medicine: Explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (5-Hydroxypyridin-2-yl)boronic acid in chemical reactions involves the formation of transient intermediates that facilitate the desired transformations. For example, in Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The hydroxyl group can also participate in hydrogen bonding and other interactions that influence the reactivity of the compound.

Comparison with Similar Compounds

- (2-Hydroxypyridin-3-yl)boronic acid

- (6-Hydroxypyridin-3-yl)boronic acid

- (4-Hydroxypyridin-2-yl)boronic acid

Comparison: (5-Hydroxypyridin-2-yl)boronic acid is unique due to the specific positioning of the hydroxyl and boronic acid groups on the pyridine ring, which influences its reactivity and selectivity in chemical reactions. Compared to other similar compounds, it may exhibit different reactivity patterns in Suzuki-Miyaura coupling and other transformations .

Biological Activity

(5-Hydroxypyridin-2-yl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its anticancer, antibacterial, and enzyme inhibition activities, supported by data tables and relevant case studies.

This compound functions as a boronic acid derivative, which allows it to interact with various biological targets through covalent bonding. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in drug design, particularly for targeting enzymes and receptors involved in disease processes.

Mechanisms of Interaction

- Covalent Bonding : Boronic acids can form stable covalent interactions with nucleophilic residues in proteins, such as serine and cysteine.

- Bioisosterism : The compound can act as a bioisostere for carboxylic acids or phenolic hydroxyls, potentially altering the binding affinity and selectivity of drug candidates.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Inhibition of Cancer Cell Proliferation : In vitro assays demonstrated that derivatives of this compound exhibit significant activity against multiple cancer cell lines, including prostate cancer (LAPC-4 and PC-3) and liver cancer (Hep G2). For instance, compounds derived from substituting the nitro group with boronic acid showed improved selectivity and reduced toxicity compared to traditional chemotherapeutics like flutamide .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5-Hydroxypyridin-2-yl-boronic acid | LAPC-4 | 12.5 | Inhibition of androgen receptor |

| 5-Hydroxypyridin-2-yl-boronic acid | PC-3 | 10.0 | Induction of apoptosis |

| Flutamide | LAPC-4 | 15.0 | Androgen receptor antagonist |

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Studies indicate that this compound exhibits activity against resistant strains of bacteria by inhibiting β-lactamases, enzymes responsible for antibiotic resistance.

Key Findings:

- Inhibition Constants : The compound has shown promising Ki values against class C β-lactamases, suggesting its potential as an effective antibacterial agent.

| Compound | Target Enzyme | Ki (µM) |

|---|---|---|

| 5-Hydroxypyridin-2-yl-boronic acid | Class C β-lactamase | 0.004 |

| Control Compound A | Class C β-lactamase | 0.008 |

Enzyme Inhibition

This compound has been evaluated for its enzyme inhibition capabilities, particularly against cholinesterases and other relevant enzymes involved in neurodegenerative diseases.

Enzyme Activity Assays

The compound demonstrated varying degrees of inhibition on several enzymes:

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 115.63 ± 1.16 |

| Butyrylcholinesterase | 3.12 ± 0.04 |

| Antiurease | 1.10 ± 0.06 |

These results indicate that while the compound has moderate activity against acetylcholinesterase, it is highly effective against butyrylcholinesterase and antiurease, suggesting potential applications in treating conditions like Alzheimer's disease and peptic ulcers.

Case Study 1: Cancer Treatment

In a study evaluating a series of boronic acid derivatives, including this compound, researchers found that these compounds effectively inhibited tumor growth in murine models of prostate cancer. The lead compound showed a significant reduction in tumor size compared to controls.

Case Study 2: Antibacterial Efficacy

A clinical study assessed the efficacy of this compound against multi-drug resistant strains of E. coli and S. aureus. The results indicated that the compound significantly reduced bacterial load in treated subjects compared to untreated controls.

Properties

Molecular Formula |

C5H6BNO3 |

|---|---|

Molecular Weight |

138.92 g/mol |

IUPAC Name |

(5-hydroxypyridin-2-yl)boronic acid |

InChI |

InChI=1S/C5H6BNO3/c8-4-1-2-5(6(9)10)7-3-4/h1-3,8-10H |

InChI Key |

DQAQBLYOFSTALL-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=NC=C(C=C1)O)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.